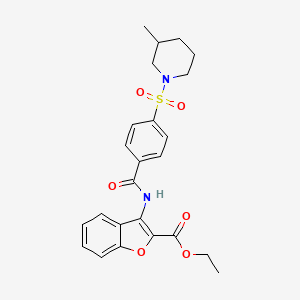

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative incorporating a sulfonylbenzamido substituent and a 3-methylpiperidine moiety. Benzofuran-based compounds are pharmacologically significant due to their structural similarity to natural products and diverse bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties . The 3-methylpiperidine substituent may improve solubility and pharmacokinetic profiles compared to simpler benzofuran esters, which often face stability challenges under hydrolytic conditions .

Properties

IUPAC Name |

ethyl 3-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-8-4-5-9-20(19)32-22)25-23(27)17-10-12-18(13-11-17)33(29,30)26-14-6-7-16(2)15-26/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKQWQYJKQWQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have various targets depending on their specific structure and functional groups.

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination. The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse pharmacological activities.

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities, which would result in a range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.

Biological Activity

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, a benzamido group, and a sulfonyl moiety linked to a piperidine structure, which contribute to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 421.50 g/mol. The presence of these functional groups suggests various modes of biological activity.

The biological activity of Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, acting by inhibiting bacterial folic acid synthesis.

- Neurotransmitter Modulation : The piperidine component may interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the sulfonamide moiety has been associated with effective inhibition against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate | E. coli | 32 µg/mL |

| Similar Sulfonamide Derivative | S. aureus | 16 µg/mL |

These findings suggest that Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate may possess comparable antimicrobial efficacy.

Antioxidant Activity

Research indicates that related compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to the compound's therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the piperidine structure significantly enhanced antimicrobial activity against resistant strains of bacteria. Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate was included in this screening, showing promising results against Gram-positive bacteria .

- Neuropharmacological Effects : In vitro studies have indicated that compounds with similar piperidine structures can modulate GABAergic signaling pathways, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy .

- Cytotoxicity Profiles : A comparative analysis revealed that while some derivatives exhibited significant cytotoxicity against cancer cell lines, Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate maintained lower cytotoxic effects, highlighting its selectivity and safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate, key comparisons are made with structurally or functionally analogous benzofuran and sulfone derivatives:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity and Bioactivity: The target compound’s sulfonylbenzamido group distinguishes it from simpler esters like ethyl benzofuran-2-carboxylate, which lack functional groups for targeted interactions . The 3-methylpiperidine moiety may further enhance binding to hydrophobic enzyme pockets, a feature absent in sulfinyl derivatives like Ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate .

Stability and Reactivity :

- Ethyl benzofuran-2-carboxylate derivatives are susceptible to hydrolysis (e.g., in DMF/water systems), forming isomers with 9% combined yield . In contrast, the sulfonyl and benzamido groups in the target compound likely mitigate hydrolysis due to steric hindrance and electron-withdrawing effects.

- Sulfonyl-containing compounds generally exhibit superior metabolic stability compared to sulfinyl or thioether analogs, as seen in studies of sulfone-based therapeutics .

Pharmacological Potential: While Ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate demonstrates antifungal and antibacterial activity , the target compound’s sulfonyl-piperidine architecture may broaden its scope to anticancer or anti-inflammatory applications, aligning with trends in sulfone drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.